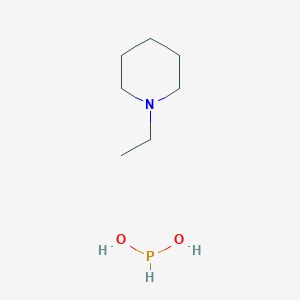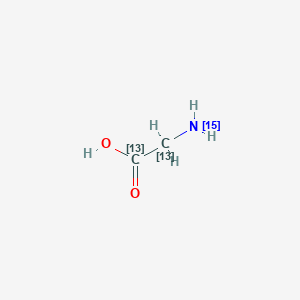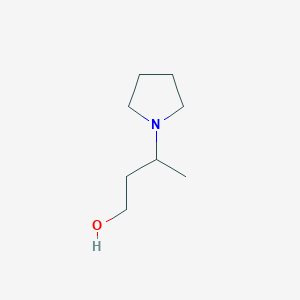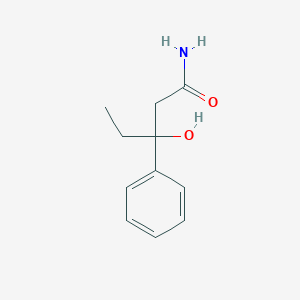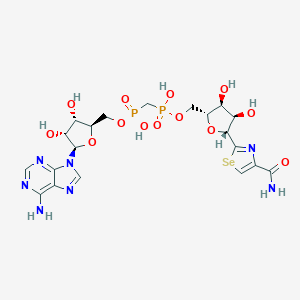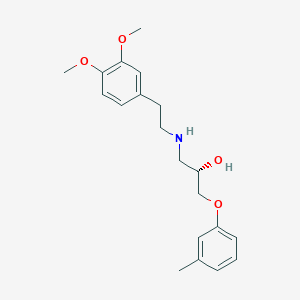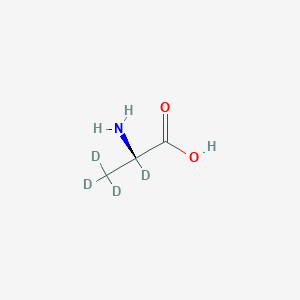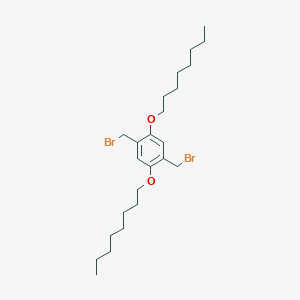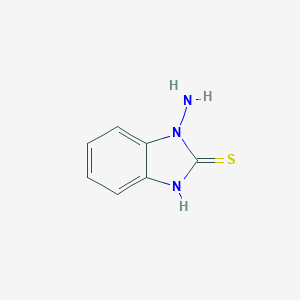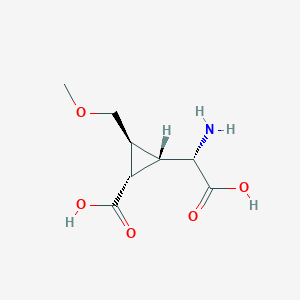
2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine, also known as MTEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine selectively binds to and blocks the mGluR5, a G protein-coupled receptor that plays a critical role in synaptic plasticity and neurotransmitter release. By inhibiting the activity of mGluR5, 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine reduces the excitability of neurons and modulates the release of neurotransmitters such as glutamate and dopamine.
Efectos Bioquímicos Y Fisiológicos
2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine has been shown to have a wide range of biochemical and physiological effects in preclinical studies. It reduces the release of glutamate and dopamine in the brain, which can lead to a decrease in excitotoxicity and neuroinflammation. 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine also enhances synaptic plasticity and promotes the formation of new synapses, which can improve cognitive function. In addition, 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine has been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the amygdala and prefrontal cortex.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine is a highly selective and potent antagonist of mGluR5, which makes it an ideal tool for studying the role of this receptor in various neurological and psychiatric disorders. However, its high potency can also be a limitation, as it may cause off-target effects at higher doses. In addition, 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine. One area of interest is the development of more selective and potent mGluR5 antagonists that can be used in clinical trials. Another direction is the investigation of the long-term effects of 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine on synaptic plasticity and neuroinflammation. Finally, 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine may have potential applications in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and post-traumatic stress disorder.
Métodos De Síntesis
The synthesis of 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine involves the reaction of 3-methoxymethylcyclopropene with chloroacetic acid, followed by the addition of glycine and a final deprotection step. This method yields 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine with high purity and yield.
Aplicaciones Científicas De Investigación
2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has been shown to improve cognitive function, reduce anxiety-like behavior, and attenuate drug-seeking behavior in preclinical models. 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine has also been investigated as a potential treatment for fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Propiedades
Número CAS |
130532-53-5 |
|---|---|
Nombre del producto |
2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine |
Fórmula molecular |
C8H13NO5 |
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
(1S,2S,3S)-2-[(S)-amino(carboxy)methyl]-3-(methoxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO5/c1-14-2-3-4(5(3)7(10)11)6(9)8(12)13/h3-6H,2,9H2,1H3,(H,10,11)(H,12,13)/t3-,4-,5+,6-/m0/s1 |
Clave InChI |
KIPYNMRUUNEIEA-UHFFFAOYSA-N |
SMILES isomérico |
COC[C@H]1[C@@H]([C@@H]1C(=O)O)[C@@H](C(=O)O)N |
SMILES |
COCC1C(C1C(=O)O)C(C(=O)O)N |
SMILES canónico |
COCC1C(C1C(=O)O)C(C(=O)O)N |
Sinónimos |
2-(2-carboxy-3-methoxymethylcyclopropyl)glycine cis-MCG-I trans-MCG-I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)
![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)


